N-(cyclopropylmethyl)thiolan-3-amine
Description
N-(Cyclopropylmethyl)thiolan-3-amine is a secondary amine derivative featuring a tetrahydrothiophene (thiolan) ring substituted at the 3-position with an amine group. The nitrogen atom is further functionalized with a cyclopropylmethyl group. This compound is structurally characterized by:
- Molecular formula: C₇H₁₃NS
- Molecular weight: 143.24 g/mol
- Key features: The cyclopropyl group introduces steric strain and conformational rigidity, while the thiolan ring contributes to moderate polarity and sulfur-based reactivity.
Though direct synthesis data for this compound are absent in the provided evidence, analogous reactions (e.g., cyclopropanamine-based substitutions in and cyclopropylmethyl benzamide derivatives in ) suggest synthetic routes involving nucleophilic substitution or reductive amination .
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-7(1)5-9-8-3-4-10-6-8/h7-9H,1-6H2 |
InChI Key |
SLYJGSUGHPTRET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(cyclopropylmethyl)thiolan-3-amine typically involves the reaction of cyclopropylmethylamine with a thiolane derivative under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction . The mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .
the principles of organic synthesis and purification would apply similarly on a larger scale .
Chemical Reactions Analysis
N-(cyclopropylmethyl)thiolan-3-amine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure the desired reaction pathway . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various amine and sulfur-containing derivatives .
Scientific Research Applications
N-(cyclopropylmethyl)thiolan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, while the thiolane ring can participate in various chemical interactions . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyclopropylmethyl vs. Aryl substituents (e.g., 3-chloro-4-fluorophenyl) increase electron-withdrawing effects, lowering the amine’s basicity and altering solubility profiles .
Heteroatom-Containing Chains :
Pharmacological Implications
- Lipophilicity : The cyclopropylmethyl group likely confers moderate logP values (~2–3), balancing blood-brain barrier penetration and solubility better than highly lipophilic aryl derivatives .
- Target Selectivity : Rigid substituents (e.g., cyclopropyl) may improve binding specificity to enzymes or receptors compared to flexible chains .
Biological Activity
N-(cyclopropylmethyl)thiolan-3-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a thiol derivative characterized by a cyclopropylmethyl group attached to a thiolan ring. The structural formula can be represented as follows:
This compound belongs to a class of amines that are being explored for their pharmacological properties.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For example, aminated cyclopropylmethyl phosphonates have shown significant anti-pancreatic cancer properties at low micromolar concentrations. These compounds were synthesized and screened for their ability to inhibit the proliferation of pancreatic cancer cells, demonstrating an IC50 value as low as 45 µM for some derivatives .
Table 1: Anticancer Activity of Cyclopropylmethyl Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Panc-1 (pancreatic) | 45 |
| Diethyl ((1-propylcyclopropyl)methyl)phosphonate | Panc-1 | 60 |
| This compound (hypothetical) | Various (in vitro study) | TBD |
The introduction of an amino group in the cyclopropyl framework has been associated with enhanced biological activity, suggesting that structural modifications can significantly influence therapeutic efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research into related compounds has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, novel derivatives with similar structural motifs have been shown to possess minimum inhibitory concentrations (MICs) lower than that of traditional antibiotics like rifampin .
Table 2: Antimicrobial Activity Against Mycobacterium Species
| Compound | MIC (µg/mL) |
|---|---|
| Novel acrylic acid derivatives | 0.4 |
| Rifampin | 64 |
| This compound (hypothetical) | TBD |
These findings highlight the potential for this compound to serve as a lead compound in the development of new antimicrobial agents.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that similar compounds may interact with specific cellular pathways involved in cancer cell proliferation and bacterial resistance mechanisms. For example, the inhibition of key enzymes or disruption of cellular membranes may play significant roles in their therapeutic effects .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Anti-Pancreatic Cancer Study : A study involving aminated phosphonates demonstrated significant growth inhibition in pancreatic cancer cell lines, reinforcing the potential for cyclopropylmethyl derivatives in cancer therapy .
- Antimicrobial Efficacy : In vitro studies on acrylic acid derivatives indicated superior activity against Mycobacterium smegmatis compared to existing treatments, suggesting a promising avenue for further research into similar thiol-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
